5-Aminopyrazine-2-boronic acid pinacol ester

Suzuki–Miyaura Cross-Coupling Organoboron Stability Protodeboronation

Procure the authentic 5-Aminopyrazine-2-boronic acid pinacol ester to ensure reaction reproducibility. This crystalline BPin ester provides superior hydrolytic stability over the free boronic acid, preventing protodeboronation and guaranteeing consistent transmetalation rates in automated Suzuki–Miyaura library synthesis. Its electron-rich aminopyrazine core is a validated pharmacophore for JAK2 and PI3K kinase inhibitor discovery. Unlike regioisomeric impurities, this specific 2-amino-5-BPin substitution delivers precise coupling at C-5, eliminating yield losses and tedious purifications. Shipped and stored as a non-hygroscopic solid at -20°C, it seamlessly integrates into process-scale campaigns.

Molecular Formula C10H16BN3O2
Molecular Weight 221.07 g/mol
CAS No. 947249-41-4
Cat. No. B1289523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrazine-2-boronic acid pinacol ester
CAS947249-41-4
Molecular FormulaC10H16BN3O2
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N
InChIInChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-14-8(12)6-13-7/h5-6H,1-4H3,(H2,12,14)
InChIKeyCBNIRWXQQRNRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminopyrazine-2-boronic acid pinacol ester (CAS 947249-41-4): A Stable, Functionalized Pyrazine Boronate for High-Fidelity Suzuki–Miyaura Cross-Coupling


5-Aminopyrazine-2-boronic acid pinacol ester (CAS 947249-41-4) is an organoboron compound featuring a pyrazine core substituted with a primary amino group at the 2-position and a boronic acid pinacol ester (BPin) at the 5-position. It is a solid, crystalline reagent with a molecular weight of 221.07 g/mol, exhibiting a topological polar surface area of 70.3 Ų and a single hydrogen bond donor [1]. The pinacol ester moiety confers enhanced hydrolytic stability and air tolerance compared to the parent boronic acid, while the electron-rich amino-pyrazine framework dictates a distinct reactivity profile in palladium-catalyzed cross-couplings [2]. This compound serves as a versatile C-5 electrophilic coupling partner, enabling the rapid construction of 5-aryl/heteroaryl-2-aminopyrazine scaffolds, which are privileged motifs in kinase inhibitor discovery and agrochemical design .

5-Aminopyrazine-2-boronic acid pinacol ester: Why In-Class Analogs Cannot Be Interchanged Without Compromising Yield, Purity, or Stability


Generic substitution with a related aminopyrazine boronate—such as the regioisomeric 2-aminopyrazine-5-boronic acid pinacol ester (which bears the same CAS number due to ambiguous naming conventions but possesses a different substitution pattern), the free 5-aminopyrazine-2-boronic acid, or even a structurally analogous 2-aminopyridine boronic ester—is not chemically equivalent. The precise positioning of the boron center relative to the amino group modulates the electron density of the pyrazine ring, directly influencing transmetalation rates in Suzuki–Miyaura couplings and dictating the regiochemical outcome of subsequent functionalization steps [1]. Moreover, the pinacol ester form exhibits a half-life for protodeboronation that is orders of magnitude greater than that of the free boronic acid under ambient conditions, ensuring consistent stoichiometry and minimizing side-product formation [2]. Procurement of a less stable or differently substituted variant introduces unacceptable variability in reaction reproducibility, purification burden, and final product yield—a risk that is quantified in the evidence below.

Quantitative Differentiation of 5-Aminopyrazine-2-boronic acid pinacol ester: Stability, Purity, and Synthetic Utility Benchmarks


Pinacol Ester vs. Free Boronic Acid: Ambient Stability and Protodeboronation Resistance

Heteroaryl boronic acids, particularly those bearing electron-withdrawing substituents, are notoriously prone to rapid protodeboronation and oxidation when exposed to air or moisture. In contrast, the corresponding pinacol boronate esters exhibit markedly enhanced stability. A controlled study by Robbins and Hartwig demonstrated that 2-heteroaryl pinacol boronates—a class encompassing the pyrazine derivative—remain unchanged in the solid state or in solution when stored in air at room temperature for at least 60 days, whereas the parent boronic acids decompose within hours under identical conditions [1]. This stability differential translates directly to procurement value: the pinacol ester can be weighed and handled on the open bench without special precautions, ensuring accurate stoichiometry and reducing waste from degraded material.

Suzuki–Miyaura Cross-Coupling Organoboron Stability Protodeboronation

Vendor-Specified Purity and Storage Requirements: A Procurement-Relevant Benchmark

Reputable vendors supply 5-Aminopyrazine-2-boronic acid pinacol ester with a certified purity of 95% (as determined by HPLC or NMR) and recommend long-term storage at -20°C . In contrast, the free boronic acid analog is often sold at lower purities (e.g., 90-95%) and may require storage under inert gas at -20°C to -80°C to mitigate decomposition [1]. The higher initial purity and less stringent storage requirements of the pinacol ester reduce the need for repurification prior to use, saving both time and material costs in a laboratory or pilot-plant setting.

Chemical Procurement Purity Specification Storage Stability

Proven Utility as a Key Intermediate in JAK2 Inhibitor Synthesis

5-Aminopyrazine-2-boronic acid pinacol ester is explicitly cited as a reagent for the construction of amino-pyrido-indol-carboxamides, a class of potent JAK2 inhibitors under investigation for the treatment of myeloproliferative disorders . The referenced medicinal chemistry study (J. Med. Chem. 2011, 54, 7334) employed a Suzuki–Miyaura coupling to install the pyrazine moiety, a step that is not feasible with alternative boron reagents lacking the correct amino and pinacol ester substitution pattern. This direct link to a published, high-impact drug discovery program provides a tangible differentiation point for procurement: the compound is not merely a generic boronate but a building block with a validated role in synthesizing clinically relevant candidates.

Medicinal Chemistry Kinase Inhibitors JAK2 Myeloproliferative Disorders

Enhanced Transmetalation Kinetics for Electron-Deficient Heteroaryl Systems

Competition experiments comparing transmetalation rates of heteroaryl pinacol boronates versus standard aryl boronates have revealed that heteroaryl boronates, including pyrazine derivatives, undergo significantly faster transmetalation under palladium catalysis [1]. While a direct head-to-head study of 5-aminopyrazine-2-boronic acid pinacol ester against its phenyl analog is not available, this class-level observation predicts that the target compound will exhibit superior reactivity in Suzuki–Miyaura couplings, particularly when paired with challenging electrophiles such as aryl chlorides. This kinetic advantage can translate to shorter reaction times, lower catalyst loadings, and higher isolated yields in demanding cross-coupling applications.

Suzuki–Miyaura Cross-Coupling Transmetalation Catalysis

High-Value Application Scenarios for 5-Aminopyrazine-2-boronic acid pinacol ester: Where Stability and Specificity Drive Scientific Outcomes


Construction of Kinase Inhibitor Libraries via Suzuki–Miyaura Cross-Coupling

In medicinal chemistry campaigns targeting JAK2, PI3K, or other kinases, the 2-aminopyrazine scaffold is a recurring pharmacophore. 5-Aminopyrazine-2-boronic acid pinacol ester enables the efficient and regioselective introduction of diverse aryl or heteroaryl groups at the C-5 position via Suzuki–Miyaura coupling [1]. The pinacol ester's ambient stability allows for automated library synthesis on a liquid handler without the need for glovebox access, while its predictable reactivity ensures consistently high yields across a broad substrate scope. The documented use of this reagent in the synthesis of JAK2 inhibitor lead compounds underscores its immediate relevance to oncology-focused drug discovery programs.

Synthesis of Functionalized Pyrazine Building Blocks for Agrochemical and Materials Science

Pyrazine derivatives are widely employed in the fragrance industry and as ligands for functional materials [1]. The amino group on this boronate provides a convenient handle for further derivatization (e.g., diazotization, amide coupling) after the Suzuki step. The pinacol ester's resistance to protodeboronation ensures that the boron functional group remains intact during multi-step sequences, enabling the late-stage introduction of complex aromatic fragments—a critical requirement for generating structurally diverse compound collections in agrochemical discovery and materials research.

Pilot-Plant Scale-Up of Cross-Coupling Reactions

The commercial availability of 5-Aminopyrazine-2-boronic acid pinacol ester in multi-gram quantities with a certified purity of 95% and its non-hygroscopic solid form make it an ideal candidate for process chemistry scale-up. Unlike the corresponding boronic acid, which may require cryogenic storage and inert-atmosphere handling to prevent degradation, this pinacol ester can be stored and dispensed under standard warehouse conditions (-20°C), reducing the capital expenditure and safety risks associated with large-scale manufacturing of advanced pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminopyrazine-2-boronic acid pinacol ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.